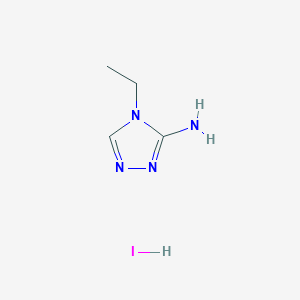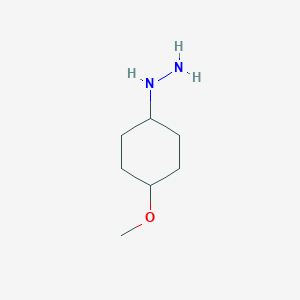![molecular formula C5H4F3NO2 B1434838 [2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol CAS No. 1803583-98-3](/img/structure/B1434838.png)
[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol
Overview
Description
[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol: is an organic compound that features a trifluoromethyl group attached to an oxazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Methanol Group: The methanol group can be introduced through the reduction of an ester or aldehyde precursor using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions and reagents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making this compound a valuable scaffold for drug discovery.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. The compound’s unique structure may confer specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance their thermal stability, chemical resistance, and mechanical properties.
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity to enzymes, receptors, or other biomolecules. The oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- [2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol
- [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol
- [2-(Trifluoromethyl)-1,3-imidazol-5-yl]methanol
Uniqueness
Compared to similar compounds, this compound stands out due to the presence of the oxazole ring, which imparts unique electronic and steric properties. This can result in distinct reactivity and biological activity profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(trifluoromethyl)-1,3-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO2/c6-5(7,8)4-9-1-3(2-10)11-4/h1,10H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRLHBNUDXHETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride](/img/structure/B1434765.png)

![N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1434768.png)

![(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol](/img/structure/B1434771.png)






